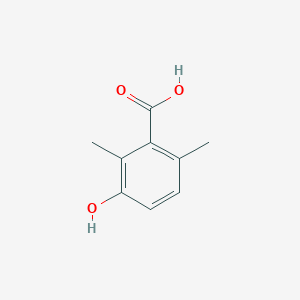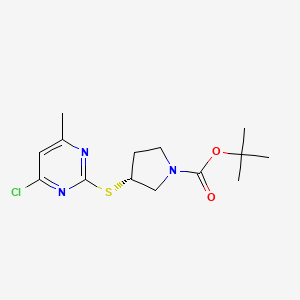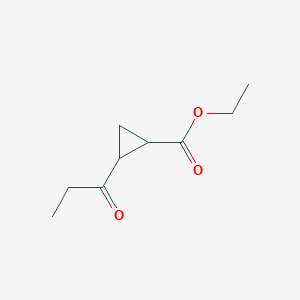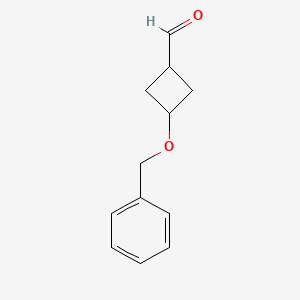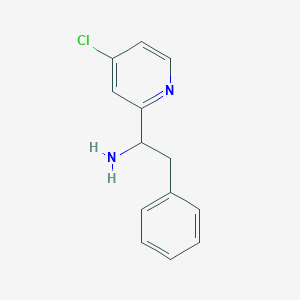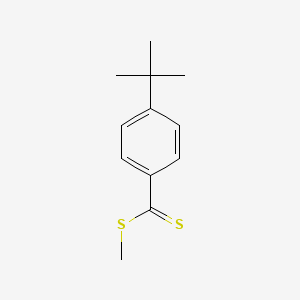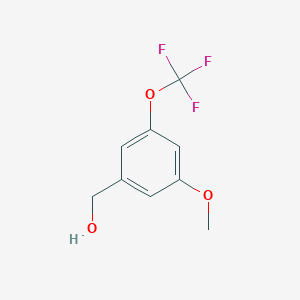
3-Methoxy-5-(trifluoromethoxy)benzyl alcohol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methoxy-5-(trifluoromethoxy)benzyl alcohol is an organic compound with the molecular formula C9H9F3O2. It is characterized by the presence of both methoxy and trifluoromethoxy groups attached to a benzyl alcohol structure.
准备方法
Synthetic Routes and Reaction Conditions: One common method is the trifluoromethoxylation of a suitable precursor, such as 3-methoxybenzyl alcohol, using trifluoromethoxylation reagents . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound in large quantities while maintaining high purity standards .
化学反应分析
Types of Reactions: 3-Methoxy-5-(trifluoromethoxy)benzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The methoxy and trifluoromethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) and various nucleophiles can be employed for substitution reactions.
Major Products:
Oxidation: Formation of 3-methoxy-5-(trifluoromethoxy)benzaldehyde or 3-methoxy-5-(trifluoromethoxy)benzoic acid.
Reduction: Formation of 3-methoxy-5-(trifluoromethoxy)toluene.
Substitution: Formation of various substituted benzyl alcohol derivatives.
科学研究应用
3-Methoxy-5-(trifluoromethoxy)benzyl alcohol has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-Methoxy-5-(trifluoromethoxy)benzyl alcohol involves its interaction with molecular targets through its functional groups. The methoxy and trifluoromethoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, and other biological molecules .
相似化合物的比较
3-Methoxybenzyl alcohol: Lacks the trifluoromethoxy group, resulting in different chemical and physical properties.
3-(Trifluoromethoxy)benzyl alcohol: Similar structure but without the methoxy group, leading to variations in reactivity and applications.
3-Methyl-5-(trifluoromethoxy)benzyl alcohol: Contains a methyl group instead of a methoxy group, affecting its chemical behavior.
Uniqueness: 3-Methoxy-5-(trifluoromethoxy)benzyl alcohol is unique due to the presence of both methoxy and trifluoromethoxy groups, which confer distinct electronic and steric properties. These features make it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .
属性
分子式 |
C9H9F3O3 |
|---|---|
分子量 |
222.16 g/mol |
IUPAC 名称 |
[3-methoxy-5-(trifluoromethoxy)phenyl]methanol |
InChI |
InChI=1S/C9H9F3O3/c1-14-7-2-6(5-13)3-8(4-7)15-9(10,11)12/h2-4,13H,5H2,1H3 |
InChI 键 |
UTNSGYHPEBNQCN-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1)CO)OC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


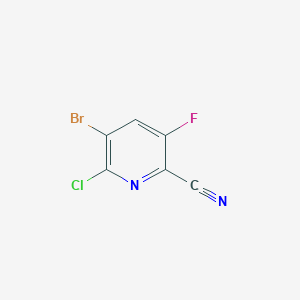
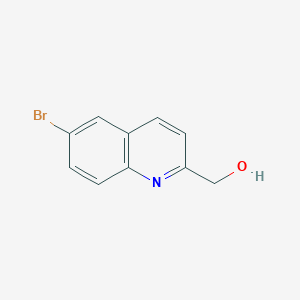
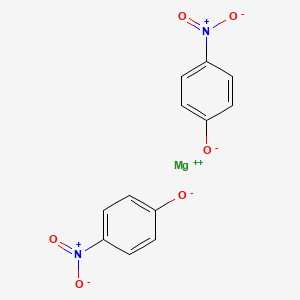
![1-(8-(2-Hydroxyethyl)-2,8-diazaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13973119.png)
![(R)-1-[4-(trifluoromethyl)phenyl]but-3-enylamine](/img/structure/B13973131.png)
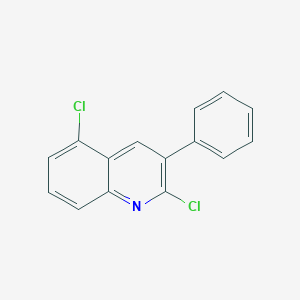
![4-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-2-methyl-2-butanol](/img/structure/B13973141.png)
